2-amino-2-(4-ethoxyphenyl)acetic Acid

Description

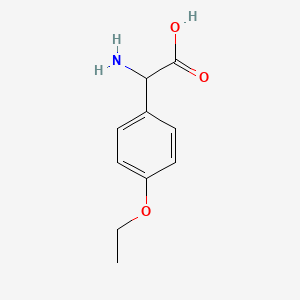

2-Amino-2-(4-ethoxyphenyl)acetic acid (CAS: 103889-84-5) is a substituted phenylglycine derivative characterized by an ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring and an acetic acid backbone. The ethoxy substituent distinguishes it from closely related methoxy- or halogen-substituted analogs, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWLNORTZKHHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397206 | |

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299168-49-3 | |

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-Amino-2-(4-ethoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Methoxy-Substituted Analogs

- (2S)-2-Amino-2-(4-methoxyphenyl)acetic Acid (CAS: 24593-48-4): Structural Difference: Replacement of the ethoxy group with a methoxy (–OCH₃) group. Impact on Properties:

- Steric Effects : Ethoxy’s larger size may introduce steric hindrance in enzyme-binding pockets, altering biological activity.

- Safety Profile : The methoxy analog (CAS: 19789-59-4) has documented safety data, including first-aid measures for inhalation exposure, suggesting similar handling requirements for the ethoxy derivative .

Dimethoxy-Substituted Analogs

- (2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid (CAS: 117468-91-4): Structural Difference: Two methoxy groups at positions 2 and 4 of the phenyl ring. Impact on Properties:

- Biological Interactions : Additional methoxy groups may improve binding affinity to targets through π-π stacking or hydrogen bonding, as seen in collagenase inhibitors with dichlorobenzyl substituents .

Halogen-Substituted Analogs

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid: Structural Difference: Replacement of the ethoxyphenyl group with a dichlorobenzyl group. Impact on Properties:

- Bioactivity : Chlorine atoms increase electrophilicity, leading to stronger interactions with enzymes (e.g., collagenase IC₅₀ ~nM range). Docking studies show hydrogen bonds with Gln215 (2.2 Å) and π-π interactions with Tyr201 .

- Selectivity : Substituent position (2,4 vs. 2,6) affects target selectivity, suggesting that para-substituted ethoxy groups in the target compound may optimize specificity .

Amide and Heterocyclic Derivatives

- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 876566-09-5): Structural Difference: Acetic acid moiety replaced with an acetamide group. Impact on Properties:

- Solubility : The amide group reduces acidity (pKa ~4–5 vs. ~2.5 for acetic acid), improving solubility in neutral aqueous environments .

Key Research Findings

Substituent Effects on Bioactivity :

- Ethoxy and methoxy groups enhance resonance stabilization but differ in steric bulk. Ethoxy derivatives may exhibit prolonged half-lives due to increased lipophilicity .

- Dichlorobenzyl analogs demonstrate that substituent position (para vs. ortho) critically influences target binding, suggesting para-ethoxy in the target compound optimizes spatial compatibility .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes for 2-(4-aminophenyl)acetic acid derivatives, involving diazonium salt reactions and oxidative workup (e.g., Na₂CO₃/O₂) .

Safety and Handling :

- Methoxy analogs require precautions for inhalation exposure; similar protocols are recommended for the ethoxy derivative .

Biological Activity

2-Amino-2-(4-ethoxyphenyl)acetic acid (commonly referred to as ethoxyphenylalanine) is an organic compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- Canonical SMILES :

CCOC1=CC=C(C(=O)O)C=C1N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, which may modulate their activity. The ethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and potentially increasing its bioavailability.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been demonstrated to exhibit cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin. The following table summarizes the IC50 values obtained from these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 3.18 ± 0.1 |

| Doxorubicin | MDA-MB-231 | 4.17 ± 0.2 |

| This compound | MCF-7 (breast cancer) | 4.17 ± 0.2 |

| Doxorubicin | MCF-7 | 6.93 ± 0.4 |

These findings indicate that the compound has a promising profile as a potential anticancer agent, warranting further investigation into its therapeutic applications .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Preliminary studies indicate that it could mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cytotoxicity : In a comparative study involving multiple compounds, it was found that this compound exhibited superior cytotoxicity against breast cancer cell lines compared to several other derivatives, emphasizing its potential as a lead compound in cancer therapy .

- Anti-inflammatory Activity : A study focused on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis, suggesting a mechanism involving inhibition of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.